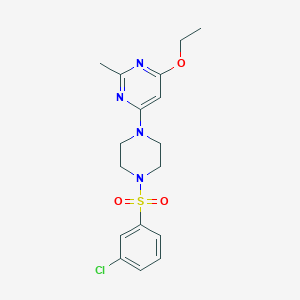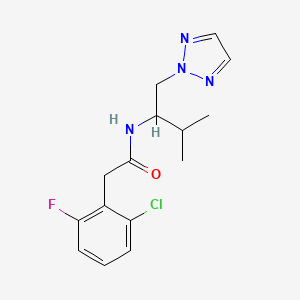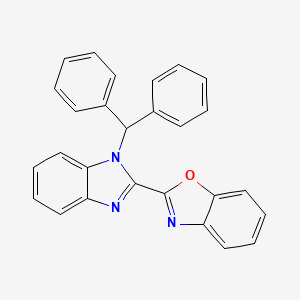![molecular formula C18H21N3O2 B2826693 5-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]pyridin-2-ol CAS No. 1252819-48-9](/img/structure/B2826693.png)
5-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]pyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
G Protein-Biased Dopaminergics
1,4-Disubstituted aromatic piperazines like 5-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]pyridin-2-ol have shown significant potential in the realm of aminergic G protein-coupled receptors. These compounds have been identified as high-affinity dopamine receptor partial agonists. An exemplary compound from this category, 2-methoxyphenylpiperazine 16c, demonstrated antipsychotic activity in vivo, signifying its potential as a novel therapeutic agent. It's worth noting that these compounds preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors (Möller et al., 2017).
HIV-1 Reverse Transcriptase Inhibitors
Derivatives of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride, a class to which 5-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]pyridin-2-ol belongs, have been synthesized and evaluated for their inhibitory effects on HIV-1 reverse transcriptase. These bis(heteroaryl)piperazines (BHAPs) have shown significantly increased potency compared to their predecessors, indicating their value as potential therapeutic agents in the treatment of HIV-1 (Romero et al., 1994).
Molecular Structure and Electronic Properties
The structural and electronic properties of similar compounds have been extensively studied. Compounds incorporating pyrazole/piperidine/aniline moieties have been synthesized and analyzed using X-ray crystallography combined with Hirshfeld and DFT calculations. These studies provide insights into the intermolecular interactions and electronic properties, contributing to our understanding of how these compounds can be further optimized for various applications (Shawish et al., 2021).
Polymers and Oligomers with Expanded π-Conjugation
Compounds containing piperazine units have been utilized in the synthesis of polymers and oligomers with expanded π-conjugation systems. These materials exhibit metallic luster and undergo electrochemical oxidation, suggesting potential applications in materials science and electronics (Yamaguchi et al., 2010).
Antimicrobial and Antitumor Agents
Derivatives of 5-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]pyridin-2-ol have been synthesized and evaluated for their antimicrobial and antitumor properties. These compounds have shown promise as potential therapeutic agents, indicating the broad range of applications for this class of compounds in the medical field (Patel et al., 2012; Abdel-rahman et al., 2002; Mekky & Sanad, 2020; Andreani et al., 2008).
作用機序
将来の方向性
特性
IUPAC Name |
5-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13-3-4-14(2)16(11-13)20-7-9-21(10-8-20)18(23)15-5-6-17(22)19-12-15/h3-6,11-12H,7-10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVJJDKPVPMTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]pyridin-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(3-phenylpropyl)urea](/img/structure/B2826611.png)

![3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol](/img/structure/B2826615.png)
![N-(5-chloro-2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2826616.png)
![2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2826619.png)
![7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2826620.png)


![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2826625.png)
![Methyl 2-[2-[(2-methylpropan-2-yl)oxy]-4-oxocyclobutyl]acetate](/img/structure/B2826627.png)
![N-(benzo[d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2826629.png)

![1'-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2826631.png)
